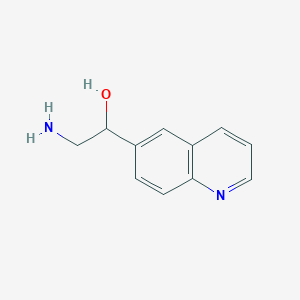
3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol is a heterocyclic compound that contains an azetidine ring, which is a four-membered saturated ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: The compound can be used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions.
作用机制
The mechanism of action of 3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with biological targets such as enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to the presence of the methoxy and methylbenzyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and specificity in various applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-[(2-methoxy-5-methylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-9-3-4-11(15-2)10(5-9)6-12(14)7-13-8-12/h3-5,13-14H,6-8H2,1-2H3 |
InChI 键 |
HHWZUPZFAHXFFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)CC2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)








methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)

